molecular formula C20H24N4O B4441621 4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone

4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4441621
M. Wt: 336.4 g/mol
InChI Key: GVBKVSGWZJWEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. For example, it has been shown to inhibit the activity of enzymes such as tyrosine kinases, which play a critical role in cell signaling and proliferation. It has also been shown to modulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone have been studied in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models of disease. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its diverse range of biological activities. It can be used to investigate the molecular mechanisms underlying various diseases and to screen for potential therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on 4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify its molecular targets in the body.

Scientific Research Applications

The biological activities of 4-methyl-2-(4-methyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone have been extensively studied in the laboratory. It has been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-19-17(22-20(21-14)24-10-8-23(2)9-11-24)12-16(13-18(19)25)15-6-4-3-5-7-15/h3-7,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBKVSGWZJWEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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